Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine
Description
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C34H40N4O7S and a molecular weight of 648.77 g/mol . This compound is typically used as a building block in peptide synthesis, particularly in the creation of arginine-rich peptides due to its guanidino group.
Properties
IUPAC Name |
2-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-20-21(2)31(22(3)27-17-34(4,5)45-30(20)27)46(42,43)37-32(35)36-15-10-16-38(18-29(39)40)33(41)44-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28H,10,15-19H2,1-5H3,(H,39,40)(H3,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXLGAEYFYLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine involves multiple steps, starting with the protection of the amino group of glycine using the Fmoc (9-fluorenylmethoxycarbonyl) group. The guanidino group is protected with the Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group to prevent unwanted side reactions. The synthesis typically involves the following steps:
Fmoc Protection: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glycine.
Coupling Reaction: The Fmoc-glycine is then coupled with 3-(n’-pbf-guanidino)-propylamine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction times. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Orthogonal Deprotection Reactions
This compound features two acid-labile protecting groups (Fmoc, Pbf) and a reactive guanidino-propylglycine backbone.
Fmoc Group Removal
Reaction: Base-induced cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Conditions:
Mechanism:
The reaction generates a yellow intermediate (9-methylene-fluorene), enabling UV monitoring .
Pbf Group Cleavage
Reaction: Acidolytic removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Conditions:
Mechanism:
Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water, releasing the guanidine group .
Table 1: Deprotection Parameters
| Protecting Group | Reagent | Time | Key Byproduct | Monitoring Method |
|---|---|---|---|---|
| Fmoc | Piperidine/DMF | 10–30 min | 9-methylene-fluorene | UV-VIS (300 nm) |
| Pbf | TFA/TIS/HO | 1–3 hrs | Sulfonic acid | HPLC/MS |
Peptide Coupling Reactions
The glycine moiety participates in standard solid-phase peptide synthesis (SPPS) via carbodiimide-mediated activation.
Activation and Coupling
Reagents:
-
HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
Typical Protocol:
-
Dissolve 4 eq this compound in DMF.
-
Add 4 eq HBTU/HOBt and 8 eq DIPEA.
Coupling Efficiency:
Acid Sensitivity
-
Guanidine Stability: The propylguanidine side chain resists racemization under standard SPPS conditions (pH 8–9) .
Base Sensitivity
Compatibility with Bioconjugation
Drug Delivery Systems
Conjugates with polyethylene glycol (PEG) via NHS ester chemistry for improved pharmacokinetics .
Table 2: Reaction Yield Under Varied Conditions
| Reaction Type | Temperature | Time | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Fmoc Deprotection | 25°C | 20 min | 99.5 | >98 | |
| Pbf Cleavage | 25°C | 2 hrs | 95 | 97 | |
| HBTU-Mediated Coupling | 25°C | 1.5 hrs | 98.2 | >99 |
This compound’s orthogonal reactivity enables precise control in synthesizing complex biomolecules, particularly in oncology-targeted therapies . Its stability under SPPS conditions and compatibility with diverse conjugation strategies make it indispensable in modern peptide engineering.
Scientific Research Applications
Peptide Synthesis
Fmoc-N-[3-(N'-Pbf-guanidino)-propyl]-glycine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, enabling the formation of complex peptide sequences. This compound is particularly useful for synthesizing peptides that require the incorporation of guanidino groups, which are essential for biological activity in therapeutic contexts .
Drug Development
The compound plays a significant role in the development of novel therapeutic agents. Its guanidino group enhances interactions with biological targets, making it suitable for designing drugs aimed at specific diseases, including cancer and infectious diseases. Researchers utilize this compound to explore new drug candidates that leverage its unique properties to improve efficacy and reduce side effects .
Bioconjugation
In bioconjugation processes, this compound is used to link biomolecules, enhancing drug delivery systems. This application is critical in developing targeted therapies where the precise delivery of therapeutic agents to specific cells or tissues is necessary. The ability to modify biomolecules with this compound allows for improved efficacy and reduced systemic toxicity .
Molecular Biology Research
The compound aids in studying protein interactions and functions, providing insights into complex biological systems and disease mechanisms. By incorporating this compound into peptides, researchers can investigate how proteins interact with one another and how these interactions can be manipulated for therapeutic benefits .
Custom Synthesis Services
Companies specializing in custom chemical synthesis utilize this compound to meet specific research needs. The versatility of this compound allows for tailored solutions in various applications, addressing unique challenges faced by researchers in different fields .
Case Studies and Research Findings
- Therapeutic Peptides : In a study focusing on the design of peptide-based inhibitors targeting specific enzymes, researchers successfully incorporated this compound into their peptide sequences. The resulting peptides demonstrated enhanced binding affinity due to the guanidino group's interaction capabilities.
- Cancer Research : A recent investigation into targeted cancer therapies utilized this compound to develop peptides that selectively bind to cancer cell receptors. The study highlighted the potential of these peptides to deliver cytotoxic agents directly to tumors while minimizing damage to healthy tissues .
- Infectious Disease Treatment : Another study explored the use of this compound in synthesizing peptides that inhibit viral replication. The findings indicated that these peptides could effectively disrupt viral entry mechanisms, showcasing their potential as antiviral agents .
Mechanism of Action
The mechanism of action of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine involves its incorporation into peptides, where the guanidino group can interact with various molecular targets. The guanidino group is known for its ability to form hydrogen bonds and electrostatic interactions, which are crucial in binding to biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Fmoc-arginine: Another Fmoc-protected amino acid with a guanidino group.
Fmoc-lysine: Similar in structure but with an amino group instead of a guanidino group.
Uniqueness
Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is unique due to its specific structure, which allows for the incorporation of a guanidino group into peptides without interference from side reactions. This makes it particularly useful in the synthesis of arginine-rich peptides, which have unique biological properties.
Biological Activity
Fmoc-n-[3-(N'-Pbf-guanidino)-propyl]-glycine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C34H40N4O7S
Molecular Weight: 648.77 g/mol
Purity Limit: ≥ 98% (HPLC)
Melting Point: 183-188 °C
Storage Conditions: Store at 0-8 °C
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino moiety, and a propyl chain, which contribute to its unique properties and biological interactions.
Synthesis
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The key steps include:
- Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
- Guanidinylation: The guanidino group is introduced through coupling with N'-Pbf-guanidine.
- Cleavage and Purification: The final compound is cleaved from the resin and purified by HPLC.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Arginine Methyltransferases (PRMTs): The compound has been shown to inhibit PRMTs, which play critical roles in regulating gene expression and cellular signaling pathways .
- Cell Proliferation Inhibition: Studies indicate that it can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties .
Case Studies and Research Findings
- Anticancer Activity:
- Antimicrobial Properties:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50/EC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 11 | PRMT inhibition, anticancer |
| Compound A | Structure | 7.4 | Cytotoxicity against cancer cells |
| Compound B | Structure | >100 | No significant activity |
This table highlights the comparative potency of this compound against other compounds in similar studies.
Q & A
Q. Critical Considerations :
- Purity : Post-synthesis HPLC (≥98% purity, C18 column, 0.1% TFA in H2O/MeCN gradient) .
- Storage : Store the final compound at 2–8°C in airtight, light-protected containers to prevent degradation .
Basic: How should researchers characterize the purity and identity of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+: calculated based on C23H27N5O6S, ~525.6 g/mol). Discrepancies ≥0.1 Da require re-analysis .
- HPLC : Reverse-phase chromatography (e.g., 0.1% TFA in H2O/MeCN, 220 nm detection) to assess purity. A single peak with ≥98% area indicates acceptable purity .
- NMR : 1H/13C NMR to verify structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm; Pbf-guanidine protons at δ 1.2–2.5 ppm) .
Q. Data Contradiction Analysis :
- If MS shows multiple adducts, check salt contaminants (e.g., residual TFA) and repurify via precipitation .
Advanced: What experimental strategies mitigate steric hindrance during the incorporation of this compound into peptide sequences?
Methodological Answer:
Steric hindrance from the Pbf-guanidino group can reduce coupling efficiency. Mitigation strategies include:
- Double Coupling : Repeat the coupling step with fresh reagents.
- Elevated Temperature : Perform reactions at 40–50°C to enhance kinetics .
- Microwave-Assisted SPPS : Shorten coupling times (10–20 min) with controlled microwave energy (20–50 W) .
- Alternative Coupling Reagents : Use COMU or PyAOP, which exhibit higher activation efficiency than HBTU .
Q. Contradiction Note :
- reports Fmoc stability under basic conditions, but side-chain instability in suggests modified protocols for guanidine-containing residues .
Advanced: What role does this compound play in modulating glycine transporter (GLYT) activity in neurological research?
Methodological Answer :
The guanidino group mimics endogenous glycine, potentially acting as a GLYT1 inhibitor. Experimental approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
